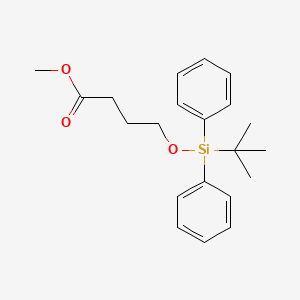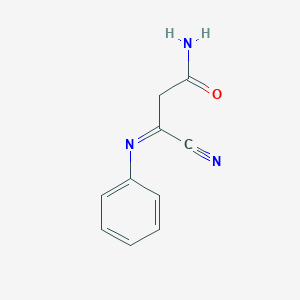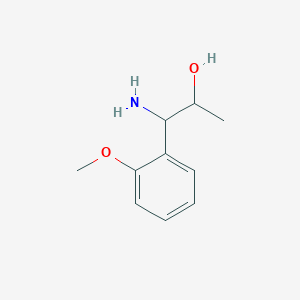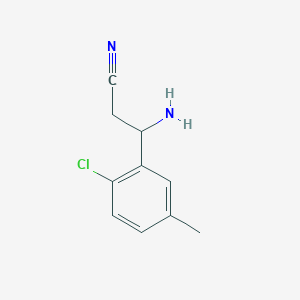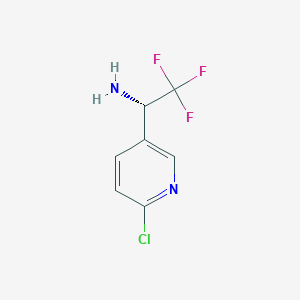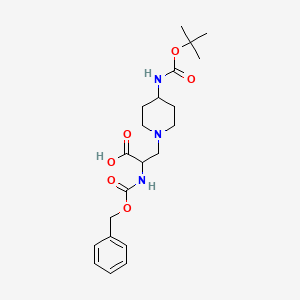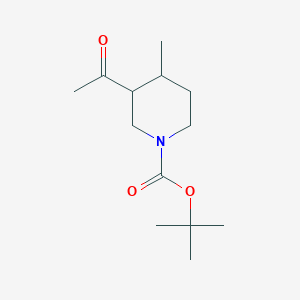
tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C13H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate and acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process involves the following steps:
Formation of tert-Butyl 4-methylpiperidine-1-carboxylate: This is achieved by reacting 4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Acetylation: The resulting tert-Butyl 4-methylpiperidine-1-carboxylate is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential therapeutic agents. Its derivatives have shown promise in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate is primarily based on its ability to interact with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The compound’s effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes.
Comparación Con Compuestos Similares
- tert-Butyl 4-acetylpiperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-amino-1-piperidinecarboxylate
Comparison:
- tert-Butyl 4-acetylpiperidine-1-carboxylate: Similar in structure but lacks the methyl group at the 4-position.
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group instead of an acetyl group, leading to different chemical properties and applications.
- tert-Butyl 4-amino-1-piperidinecarboxylate: Contains an amino group instead of an acetyl group, making it more reactive in certain chemical reactions.
Uniqueness: tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate is unique due to the presence of both acetyl and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of compounds.
Propiedades
Fórmula molecular |
C13H23NO3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-9-6-7-14(8-11(9)10(2)15)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3 |
Clave InChI |
LTDAANNGNROGHI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1C(=O)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


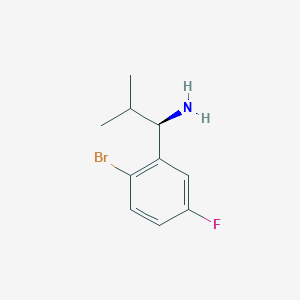
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)aceticacid](/img/structure/B13056346.png)
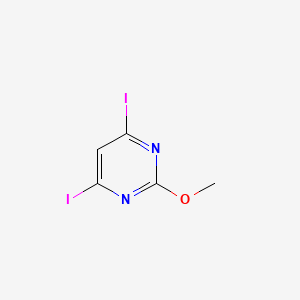
![4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13056363.png)
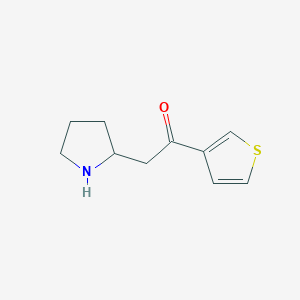
![3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13056372.png)
